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Abstract
3-Bromo-2-chloro-5-nitropyridine is a highly functionalized heterocyclic compound of

significant interest in medicinal chemistry and materials science. Its unique arrangement of two

distinct halogen atoms and a strongly electron-withdrawing nitro group on a pyridine scaffold

imparts a versatile reactivity profile, making it a crucial building block for the synthesis of

complex molecular architectures. This guide provides a comprehensive overview of its

synthesis, detailed mechanistic insights into its reactivity, field-proven experimental protocols,

and its applications in modern drug discovery and agrochemical development.

Introduction and Physicochemical Profile
3-Bromo-2-chloro-5-nitropyridine, identified by CAS Number 5470-17-7, is a specialized

chemical intermediate that serves as a cornerstone in multi-step organic syntheses.[1] The

strategic placement of its functional groups—a chloro group at the C-2 position, a bromo group

at C-3, and a nitro group at C-5—creates a molecule with multiple, distinct reaction sites. The

electron-deficient nature of the pyridine ring, further amplified by the para-directing nitro group,

makes the C-2 and C-6 positions highly susceptible to nucleophilic attack, while the carbon-

halogen bonds provide handles for a variety of palladium-catalyzed cross-coupling reactions.
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This combination of functionalities allows for sequential and regioselective modifications, a

highly desirable trait for building molecular diversity in pharmaceutical and agrochemical

research.[2]

Table 1: Physicochemical Properties of 3-Bromo-2-chloro-5-nitropyridine

Property Value Reference(s)

CAS Number 5470-17-7 [1][3][4]

Molecular Formula C₅H₂BrClN₂O₂ [1][3]

Molecular Weight 237.44 g/mol [3]

Appearance White to yellow to brown solid [1]

Melting Point 54-70 °C [1]

Boiling Point 293.8 ± 35.0 °C at 760 mmHg [1]

Density ~1.9 g/cm³ [1]

IUPAC Name
3-bromo-2-chloro-5-

nitropyridine
[3]

Synthesis of 3-Bromo-2-chloro-5-nitropyridine
The most prevalent and high-yielding synthesis of 3-Bromo-2-chloro-5-nitropyridine
commences with a 2-hydroxypyridine precursor.[1] The process involves a two-step sequence:

bromination followed by chlorination. This strategy is efficient because the hydroxyl group at

the 2-position can be readily converted to a chloro group using standard chlorinating agents.

The overall synthetic transformation is outlined below:
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Step 1: Bromination

Step 2: Chlorination

2-Hydroxy-5-nitropyridine

3-Bromo-2-hydroxy-5-nitropyridine

  Br₂ / AcOH

3-Bromo-2-chloro-5-nitropyridine

  POCl₃, Quinoline, 120°C

Click to download full resolution via product page

Caption: General synthetic route to 3-Bromo-2-chloro-5-nitropyridine.

Detailed Experimental Protocol: Synthesis from 3-
Bromo-2-hydroxy-5-nitropyridine
This protocol is adapted from established literature procedures and provides a robust method

for the chlorination of the hydroxypyridine intermediate.[5][6]

Materials:

3-Bromo-2-hydroxy-5-nitropyridine (7.25 g, 33 mmol)

Phosphorus oxychloride (POCl₃) (3 ml)
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Quinoline (2 ml, 16.5 mmol)

Deionized water

Ice

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-

Bromo-2-hydroxy-5-nitropyridine (7.25 g, 33 mmol) and quinoline (2 ml, 16.5 mmol).

Cool the mixture in an ice bath to 0°C.

Slowly add phosphorus oxychloride (3 ml) to the cooled mixture with continuous stirring.

Causality: POCl₃ is a powerful chlorinating agent that converts the hydroxyl group into a

chlorophosphate ester, which is an excellent leaving group. The reaction is exothermic,

necessitating addition at 0°C to control the reaction rate and prevent side reactions.

Quinoline acts as a base to neutralize the HCl byproduct, driving the reaction to

completion.

After the addition is complete, remove the ice bath and heat the reaction medium to 120°C

for 2.5 hours.

Cool the reaction mixture to room temperature.

Carefully and slowly pour the cooled reaction mixture into 20 ml of ice-water to quench the

excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated

fume hood.

A precipitate will form. Collect the solid by vacuum filtration.

Wash the solid with cold water and dry it under a vacuum to yield the final product, 3-Bromo-
2-chloro-5-nitropyridine.

Expected Outcome: This procedure typically yields a brown solid with a high yield, often around

95% (approx. 7.5 g).[5]
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Chemical Reactivity and Mechanistic Pathways
The reactivity of 3-Bromo-2-chloro-5-nitropyridine is dominated by two primary modes:

nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The reduction of the nitro group provides a third avenue for diversification.

Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient. This effect is significantly enhanced by the

strong electron-withdrawing nitro group at the C-5 position, which activates the ortho (C-6) and

para (C-2) positions towards nucleophilic attack.[7] The chlorine atom at the C-2 position is

thus highly labile and can be readily displaced by a wide range of nucleophiles, including

amines, alkoxides, and thiolates.

Caption: Mechanism of Nucleophilic Aromatic Substitution at the C-2 position.

Regioselectivity: While both halogens can act as leaving groups, substitution overwhelmingly

occurs at the C-2 position. This is due to two primary factors:

Electronic Activation: The C-2 position is para to the activating nitro group and ortho to the

ring nitrogen, both of which stabilize the negative charge in the intermediate Meisenheimer

complex through resonance and induction.

Leaving Group Ability: While bromine is generally a better leaving group than chlorine, the

electronic activation at C-2 makes the C-Cl bond cleavage kinetically favored in SNAr

reactions on this scaffold.

Palladium-Catalyzed Cross-Coupling Reactions
The C-Br and C-Cl bonds are excellent handles for forming new carbon-carbon and carbon-

heteroatom bonds using palladium catalysis. This allows for the introduction of aryl, alkyl,

alkynyl, and other moieties.

Suzuki-Miyaura Coupling: This reaction couples the halo-pyridine with an organoboron species

(e.g., a boronic acid) to form C-C bonds.[8][9] It is widely used to synthesize biaryl compounds.

[10][11]
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Sonogashira Coupling: This reaction introduces an alkyne group by coupling the halo-pyridine

with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[12][13]

[14]

Reactivity Hierarchy: In cross-coupling reactions, the reactivity of the halide leaving group is

critical. The established order is I > Br > OTf > Cl.[15] Therefore, the C-3 bromine atom will

react selectively over the C-2 chlorine atom under carefully controlled conditions. This

differential reactivity is a powerful tool, enabling sequential, site-selective functionalization of

the pyridine ring.

Suzuki or Sonogashira Coupling

Nucleophilic Substitution

3-Bromo-2-chloro-5-nitropyridine

3-Aryl/Alkynyl-2-chloro-5-nitropyridine

  Pd Catalyst
  (Reacts at C-3 Bromo)

3-Aryl/Alkynyl-2-Nu-5-nitropyridine

  Nucleophile (Nu⁻)
  (Reacts at C-2 Chloro)

Click to download full resolution via product page

Caption: A logical workflow for the sequential functionalization of the scaffold.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
https://en.wikipedia.org/wiki/Sonogashira_coupling
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Sonogashira_Coupling
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5065_E.pdf
https://www.benchchem.com/product/b1267941?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine (NH₂) using standard reducing

agents such as tin(II) chloride (SnCl₂), iron powder in acidic media (Fe/HCl), or catalytic

hydrogenation (H₂/Pd-C).[1][16] This transformation is pivotal as it converts the strongly

electron-withdrawing nitro group into a versatile electron-donating amino group. This new

functionality opens pathways for further derivatization, such as amide bond formation,

diazotization reactions, or its use as a directing group in subsequent electrophilic substitutions.

Applications in Research and Development
The synthetic versatility of 3-Bromo-2-chloro-5-nitropyridine makes it a high-value

intermediate in several industrial sectors.

Pharmaceutical Development: It is a key building block in the synthesis of active

pharmaceutical ingredients (APIs).[1] Its structure is incorporated into scaffolds for

developing novel anti-cancer agents, antibiotics, and compounds targeting specific enzymes

or receptors.[2]

Agrochemicals: The compound is used to synthesize advanced pesticides and herbicides,

contributing to crop protection and improved agricultural yields.[2]

Material Science: Its unique electronic properties and potential for polymerization make it a

valuable component in the creation of advanced materials, including specialized polymers

and coatings.[2]

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 3-Bromo-2-chloro-5-nitropyridine is classified as a hazardous substance.

Table 2: GHS Hazard Information
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Pictogram Signal Word Hazard Statement

GHS06 (Skull and

Crossbones)
Danger H301: Toxic if swallowed.[3]

GHS05 (Corrosion) Danger
H318: Causes serious eye

damage.[3]

Handling Precautions:

Work in a well-ventilated chemical fume hood.

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,

safety goggles, and a lab coat.

Avoid inhalation of dust and direct contact with skin and eyes.

Store in a cool, dry, and tightly sealed container away from incompatible materials.

Conclusion
3-Bromo-2-chloro-5-nitropyridine is a quintessential example of a strategic molecular

building block. Its synthesis is efficient and high-yielding, and its reactivity is well-defined and

predictable. The presence of three distinct functional groups allows for a programmed,

regioselective approach to synthesizing complex molecules through a combination of

nucleophilic substitution, palladium-catalyzed cross-coupling, and functional group reduction.

These attributes firmly establish its role as a valuable and indispensable intermediate for

professionals in drug discovery, agrochemical synthesis, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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